2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
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Overview
Description
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a fluorinated compound with the molecular formula C7H9F3N4 and a molecular weight of 206.17 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethyl group attached to a pyrimidine ring. It is used in various advanced research and development projects due to its high purity and versatility .
Preparation Methods
The synthesis of 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine involves several steps. One common method includes the reaction of 2-methylpyrimidine-4,6-diamine with 2,2,2-trifluoroethylamine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes .
Scientific Research Applications
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins . This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
2-methylpyrimidine-4,6-diamine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2,2,2-trifluoroethylamine: A simpler compound that serves as a precursor in the synthesis of more complex fluorinated derivatives.
Fluorinated pyridines: These compounds share some structural similarities but differ in their reactivity and applications.
The presence of the trifluoroethyl group in this compound makes it unique, providing enhanced lipophilicity and stability, which are advantageous in various research and industrial applications .
Properties
Molecular Formula |
C7H9F3N4 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
2-methyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H9F3N4/c1-4-13-5(11)2-6(14-4)12-3-7(8,9)10/h2H,3H2,1H3,(H3,11,12,13,14) |
InChI Key |
PJPJQCYFNHHXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC(F)(F)F)N |
Origin of Product |
United States |
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